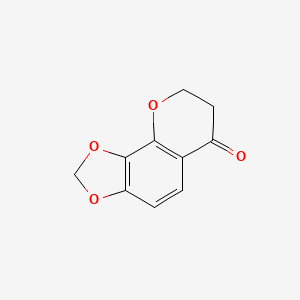
7,8-Methylenedioxy-4-chromanone
描述
7,8-Methylenedioxy-4-chromanone is a useful research compound. Its molecular formula is C10H8O4 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
7,8-Methylenedioxy-4-chromanone and its derivatives have been extensively studied for their anticancer properties. Several studies have demonstrated their effectiveness against various cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives
Case Study: A study evaluated the anticancer activity of various chromanone derivatives against breast cancer cell lines, revealing that certain derivatives exhibited significant cytotoxic effects with IC50 values as low as 3.86 µg/ml . This highlights the potential of these compounds as effective anticancer agents.
Neuroprotective Effects
Recent research has indicated that derivatives of this compound may possess neuroprotective properties, particularly in the context of Alzheimer's disease.
Table 2: Neuroprotective Potential of Chromanone Derivatives
Case Study: Ganand et al. synthesized a series of chromanone derivatives that showed high binding affinities to β-amyloid plaques in vitro, suggesting their potential use as diagnostic agents for early detection of Alzheimer's disease . The ability to selectively label Aβ plaques indicates a promising avenue for further research.
Antioxidant Properties
The antioxidant activity of chromanone derivatives has been explored, showing potential benefits in combating oxidative stress-related diseases.
Table 3: Antioxidant Activity of Chromanone Derivatives
| Compound | Assay Method | Results |
|---|---|---|
| This compound | DPPH Assay | Significant free radical scavenging activity observed |
| Various derivatives | ABTS Assay | IC50 values indicate strong antioxidant capacity |
Case Study: Research demonstrated that several chromanone derivatives exhibited strong antioxidant activity through various assays, indicating their potential role in preventing oxidative damage associated with chronic diseases .
Anti-inflammatory Effects
Research has also identified anti-inflammatory properties associated with chromanone compounds.
Table 4: Anti-inflammatory Activity of Chromanone Derivatives
Case Study: In vivo studies indicated that this compound significantly reduced inflammation markers in experimental models, highlighting its therapeutic potential in treating inflammatory disorders .
Future Perspectives and Conclusion
The diverse applications of this compound underscore its importance in medicinal chemistry. Its anticancer, neuroprotective, antioxidant, and anti-inflammatory properties make it a valuable scaffold for drug development. Future research should focus on synthesizing novel derivatives with enhanced efficacy and specificity to exploit the full therapeutic potential of this compound.
属性
分子式 |
C10H8O4 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC 名称 |
7,8-dihydro-[1,3]dioxolo[4,5-h]chromen-6-one |
InChI |
InChI=1S/C10H8O4/c11-7-3-4-12-9-6(7)1-2-8-10(9)14-5-13-8/h1-2H,3-5H2 |
InChI 键 |
JRNAJFUOQOVXDU-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C1=O)C=CC3=C2OCO3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















